GSK-843

Descripción general

Descripción

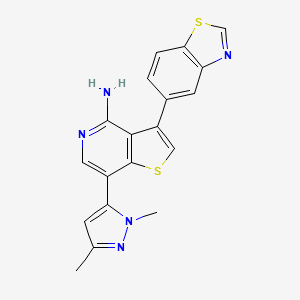

GSK-843 is a complex organic compound that features a unique combination of benzothiazole, pyrazole, and thienopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GSK-843 typically involves multi-step organic reactions. The process often starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Análisis De Reacciones Químicas

Biochemical Interactions and Inhibition Kinetics

GSK-843 binds competitively to the ATP-binding pocket of RIPK3, forming critical hydrogen bonds with hinge residues Lys95 and Met97 in the kinase domain . Its benzothiazole ring interacts with hydrophobic residues Leu67 and Thr94 , stabilizing the DFG-in conformation typical of type I kinase inhibitors .

Key Data:

Cellular Effects and Apoptotic Induction

At concentrations >3 µM, this compound triggers caspase-dependent apoptosis independent of its kinase-inhibitory activity . This occurs via RIPK3-RHIM-mediated recruitment of RIPK1, FADD, and caspase-8 into a pro-apoptotic complex .

Comparative Cytotoxicity (HT-29 cells):

| Condition | Cell Viability (this compound 10 µM) | Caspase-3 Cleavage |

|---|---|---|

| Without zVAD | 20% | Strong activation |

| With zVAD | 85% | Suppressed |

Key Findings:

- Apoptosis requires RIPK3 expression but not MLKL .

- Mouse cells reconstituted with human RIPK3 show similar apoptotic sensitivity .

Structural and Mechanistic Insights

The crystal structure of human RIPK3 (PDB: 7MX3) reveals this compound binding induces conformational changes that stabilize an inactive kinase state .

Structural Parameters:

| Parameter | Value |

|---|---|

| Resolution | 3.23 Å |

| Space group | P 2₁ 2₁ 2₁ |

| Binding interactions | H-bonds (Lys95, Met97), hydrophobic packing (Leu67, Thr94) |

| B-factor (ligand) | 65.15 Ų |

Comparative Analysis with Other RIPK3 Inhibitors

This compound differs from dual RIPK1/RIPK3 inhibitors (e.g., GSK-074) by lacking cross-reactivity with RIPK1 .

Inhibitor Profile:

| Inhibitor | Target | Apoptosis Induction (≥3 µM) | Selectivity |

|---|---|---|---|

| This compound | RIPK3 | Yes | RIPK3-specific |

| GSK-872 | RIPK3 | Yes | RIPK3-specific |

| GSK-074 | RIPK1/RIPK3 | No | Dual inhibitor |

Aplicaciones Científicas De Investigación

Applications in Research

-

Inflammation Studies

- GSK-843 has been utilized to investigate the role of RIP3 in inflammatory responses. By inhibiting RIP3, researchers can assess the impact on necroptosis and inflammation in various cell types.

- Case Study : In experiments with human HT-29 colorectal adenocarcinoma cells, this compound effectively blocked TNF-induced necroptosis, highlighting its potential in studying inflammatory diseases .

-

Cancer Research

- The compound's ability to inhibit necroptosis is significant for cancer research, where necroptotic pathways can influence tumor progression and response to therapy.

- Case Study : this compound was tested in mouse models to evaluate its effects on tumor growth and metastasis. The inhibition of RIP3 led to reduced necroptosis in tumor microenvironments, suggesting a potential therapeutic role in cancer management .

-

Neurodegenerative Diseases

- Research indicates that this compound may have implications for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease. By modulating necroptosis, it could help mitigate neuronal loss associated with these conditions .

- Case Study : In cellular models of neurodegeneration, this compound demonstrated protective effects against cell death induced by neurotoxic agents, supporting its further investigation as a neuroprotective agent .

-

Autoimmune Disorders

- The compound's role in regulating inflammation positions it as a candidate for treating autoimmune diseases where necroptosis contributes to tissue damage.

- Case Study : In models of systemic inflammatory response syndrome (SIRS), this compound administration resulted in decreased markers of inflammation and improved survival rates in treated animals .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of GSK-843 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate

- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

- 2,3-dimethylbenzothiazolium iodide

Uniqueness

GSK-843 stands out due to its unique combination of heterocyclic structures, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Actividad Biológica

GSK-843, also known as GSK'843, is a small molecule inhibitor primarily targeting receptor-interacting protein kinase 3 (RIPK3). It has been investigated for its role in necroptosis, a form of programmed cell death distinct from apoptosis, and has implications in various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in different models, and relevant case studies.

This compound selectively inhibits RIPK3 kinase activity without affecting RIPK1. It binds to the kinase domain of RIPK3, preventing its activation and subsequent necroptotic signaling. The compound has demonstrated a high affinity for RIPK3 with an IC₅₀ value of approximately 6.5 nM, indicating potent inhibition in biochemical assays .

Key Features:

- Selectivity : this compound shows minimal cross-reactivity with over 300 human protein kinases, making it a valuable tool for studying RIPK3-mediated pathways .

- Inhibition Profile : In cell-based assays, this compound effectively blocked necroptosis induced by tumor necrosis factor (TNF) in various cell types, including human neutrophils and mouse macrophages .

Biological Activity

This compound has been evaluated in multiple studies focusing on its biological activity related to necroptosis and apoptosis.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Necroptosis in Cancer Models :

In a study involving cancer cell lines, this compound was shown to inhibit necroptosis effectively, leading to increased apoptosis rates when combined with caspase inhibitors. This suggests that this compound may shift cell death modalities from necroptosis to apoptosis under certain conditions . -

Inflammatory Response :

In models of inflammation, this compound demonstrated the ability to modulate immune responses by inhibiting RIPK3 activity. This was particularly evident in studies where this compound reduced the production of pro-inflammatory cytokines in activated macrophages .

Efficacy in Preclinical Models

This compound has been tested across various preclinical models to assess its therapeutic potential:

- In Vivo Studies : Administration of this compound in mouse models showed significant reductions in tissue damage associated with inflammatory responses. The compound effectively reduced markers of necroptosis and improved survival rates in models of sepsis .

- Combination Therapies : Studies have indicated that this compound can enhance the efficacy of other therapeutic agents when used in combination, particularly in the context of cancer treatment where both necroptosis and apoptosis pathways are relevant .

Safety Profile

While this compound exhibits potent biological activity against RIPK3, its safety profile remains under investigation. Current studies suggest low toxicity at effective doses; however, further clinical trials are necessary to fully understand its pharmacokinetics and long-term effects.

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSNNJTKPIZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do inhibitors of RIPK1 and RIPK3 impact cell death and inflammation in the context of abdominal aortic aneurysm?

A1: The research paper [] focuses on identifying a novel class of dual RIP1/RIP3 inhibitors. While the specific compound you mentioned wasn't discussed, the research highlights that these inhibitors effectively impeded cell death and inflammation in mouse models of abdominal aortic aneurysm. This suggests that targeting the necroptosis pathway, potentially via RIPK1 and RIPK3 inhibition, could be a viable therapeutic approach for this condition.

Q2: What is the significance of the RHIM domain in RIPK3, and how is it related to the mechanism of action of proteasome inhibitors in inducing necroptosis?

A2: The research paper [] demonstrates that proteasome inhibitors can induce RIPK3-dependent necroptosis. This process relies on an intact RHIM domain within RIPK3, which is crucial for the interaction with other RHIM-containing proteins and subsequent formation of necrosomes. Disrupting the RHIM domain can shift the cell death pathway towards apoptosis even in the presence of proteasome inhibitors, highlighting the importance of this domain for necroptosis induction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.